molecular formula C17H14Cl2N2O4S B3661696 2-chloro-5-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

2-chloro-5-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3661696
M. Wt: 413.3 g/mol
InChI Key: OTUBDHXLBFFSFI-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid” is a complex organic molecule. It contains several functional groups, including two chloro groups, an ethoxy group, a benzoyl group, an amino group, a carbonothioyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecular formula is C17H14Cl2N2O4S, and the molecular weight is 413.28 . The exact structure could not be found in the available resources.

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It is likely that the compound’s biological activity is due to the presence of the various functional groups and their interactions with biological targets .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the compound’s potential applications in various fields such as medicine, materials science, and environmental science could be explored .

Properties

IUPAC Name

2-chloro-5-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c1-2-25-14-6-3-9(7-13(14)19)15(22)21-17(26)20-10-4-5-12(18)11(8-10)16(23)24/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUBDHXLBFFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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